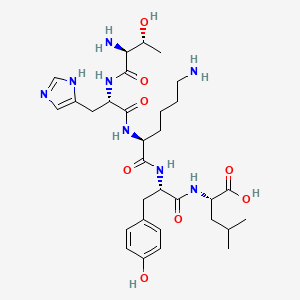![molecular formula C10H6F2N4 B12612706 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile CAS No. 916151-07-0](/img/structure/B12612706.png)
4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is a chemical compound that features a triazole ring substituted with a difluoromethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This method is environmentally benign and provides the desired product in moderate-to-good yields. The reaction proceeds via a tandem reaction of difluoroacetylation, nucleophilic addition, and water elimination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include difluoroacetic anhydride, hydrazinecarboxamides, and various nucleophiles and electrophiles .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted triazole derivatives.
Scientific Research Applications
4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Materials Science: The unique structural properties of the compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a building block in the synthesis of more complex molecules for biological studies.
Mechanism of Action
The mechanism of action of 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit certain enzymes or proteins, leading to their biological effects . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound shares the triazole ring but has a benzoic acid moiety instead of a benzonitrile group.
3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones: These compounds feature a similar triazole ring with tri/difluoromethyl substitution.
Uniqueness
4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable scaffold for further chemical modifications and applications.
Properties
CAS No. |
916151-07-0 |
|---|---|
Molecular Formula |
C10H6F2N4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-[4-(difluoromethyl)triazol-1-yl]benzonitrile |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)9-6-16(15-14-9)8-3-1-7(5-13)2-4-8/h1-4,6,10H |
InChI Key |
GJGGVGVHJJCRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(N=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,6,6-Tetramethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}piperidine](/img/structure/B12612635.png)



![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)




![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)

